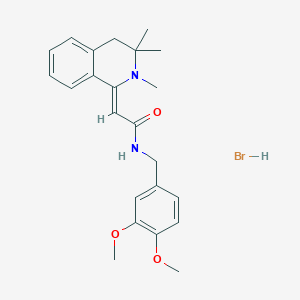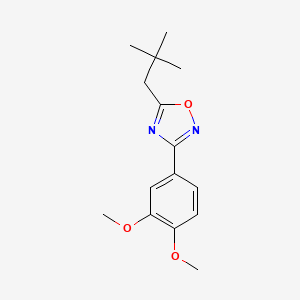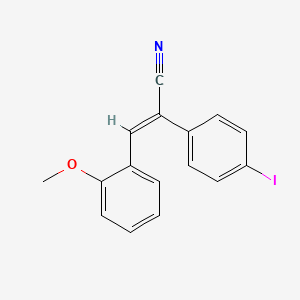![molecular formula C14H18ClNO2 B5363263 8-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5363263.png)
8-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound that belongs to the spiro-compound family. It has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of 8-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is not well understood. However, studies have shown that the compound interacts with the central nervous system by binding to specific receptors, including the dopamine and serotonin receptors. This binding activity leads to the modulation of neurotransmitter release, which is believed to be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to have analgesic, anxiolytic, and anti-inflammatory effects. Additionally, it has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of using 8-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its high potency and selectivity for specific receptors. This makes it an ideal compound for studying the mechanisms of action of various drugs and for developing new therapeutic agents. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
将来の方向性
There are several future directions for the study of 8-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane. One potential area of research is the development of new therapeutic agents based on the compound's structure and mechanism of action. Additionally, the compound's potential use as an analgesic and anxiolytic agent warrants further investigation. Finally, the compound's effects on cognitive function and memory make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. The compound's complex synthesis process, high potency, and selectivity for specific receptors make it an ideal compound for studying the mechanisms of action of various drugs and for developing new therapeutic agents. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
合成法
The synthesis of 8-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with 4-chlorobenzyl chloride in the presence of a base. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography.
科学的研究の応用
The potential use of 8-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane in scientific research is vast. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as an analgesic and anxiolytic agent.
特性
IUPAC Name |
8-[(4-chlorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-13-3-1-12(2-4-13)11-16-7-5-14(6-8-16)17-9-10-18-14/h1-4H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYENTFXVZINGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363180.png)


![3-(difluoromethyl)-6-methyl-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5363197.png)




![(3aR*,7aS*)-2-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5363237.png)
![3-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]carbonyl}-6-isopropyl-2(1H)-pyridinone](/img/structure/B5363257.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5363270.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5363271.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363275.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5363282.png)